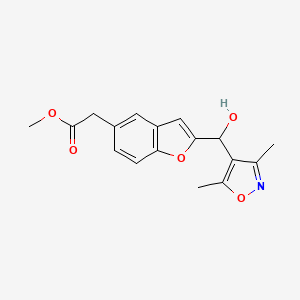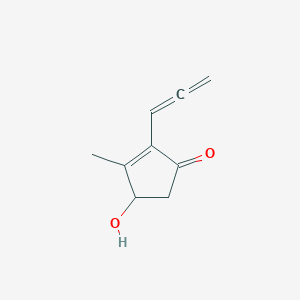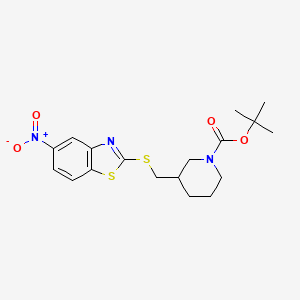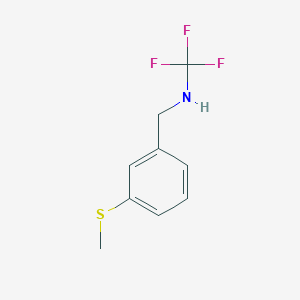
1,1,1-trifluoro-N-(3-(methylthio)benzyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and methylthio groups attached to a benzylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(3-(methylthio)benzyl)methanamine typically involves the reaction of 3-(methylthio)benzylamine with a trifluoromethylating agent. One common method is the nucleophilic substitution reaction where the benzylamine reacts with a trifluoromethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Trifluoromethyl halides, potassium carbonate, dichloromethane or toluene as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-trifluoromethylated amines.
Substitution: Various substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts stability and lipophilicity to the compounds.
Biology: Investigated for its potential as a bioactive molecule. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-N-(3-(methylthio)benzyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine: Similar structure with an additional methyl group on the nitrogen atom.
1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)methanamine: Contains a phenyl group instead of the benzyl group.
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: Lacks the benzyl and methylthio groups.
Uniqueness
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10F3NS |
|---|---|
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[(3-methylsulfanylphenyl)methyl]methanamine |
InChI |
InChI=1S/C9H10F3NS/c1-14-8-4-2-3-7(5-8)6-13-9(10,11)12/h2-5,13H,6H2,1H3 |
InChI-Schlüssel |
TWXLBGNBTRBZFS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)CNC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


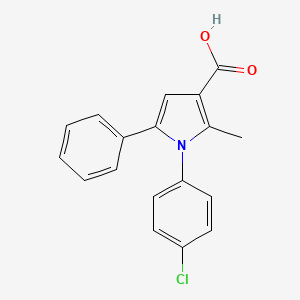
![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)
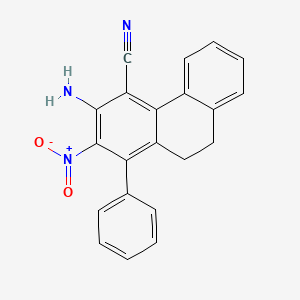
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
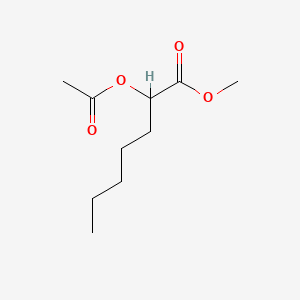
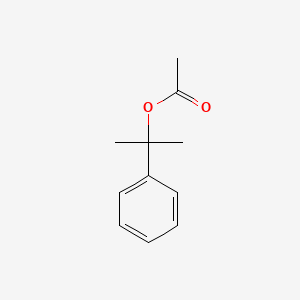
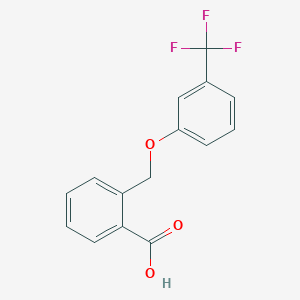
![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)

